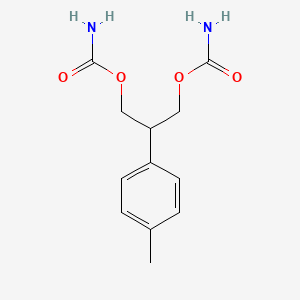

p-Cymene-9,10-diol, dicarbamate

Descripción

p-Cymene-9,10-diol, dicarbamate (CAS referenced in –15) is a synthetic compound featuring a p-cymene backbone substituted with hydroxyl groups at positions 9 and 10, further functionalized with dicarbamate groups. This analysis focuses on its comparison with structurally or functionally similar compounds.

Propiedades

Número CAS |

25462-35-5 |

|---|---|

Fórmula molecular |

C12H16N2O4 |

Peso molecular |

252.27 g/mol |

Nombre IUPAC |

[3-carbamoyloxy-2-(4-methylphenyl)propyl] carbamate |

InChI |

InChI=1S/C12H16N2O4/c1-8-2-4-9(5-3-8)10(6-17-11(13)15)7-18-12(14)16/h2-5,10H,6-7H2,1H3,(H2,13,15)(H2,14,16) |

Clave InChI |

HXGYVQDURKNEPV-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C(COC(=O)N)COC(=O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of p-cymene-9,10-diol, dicarbamate can be achieved through a multi-step process. One common method involves the initial preparation of p-cymene from limonene or 1,8-cineole through hydrogenation and dehydrogenation reactions . The diol functionality can be introduced by hydroxylation of p-cymene, followed by the reaction with carbamoyl chloride to form the dicarbamate groups .

Industrial Production Methods: Industrial production of p-cymene-9,10-diol, dicarbamate typically involves the use of catalytic processes to ensure high yield and purity. The integration of biological and chemical catalysis has been explored to optimize the production of p-cymene from renewable biomass sources . This approach not only enhances the efficiency of the process but also reduces the environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: p-Cymene-9,10-diol, dicarbamate undergoes various chemical reactions, including:

Oxidation: The diol groups can be oxidized to form diketones.

Reduction: The carbamate groups can be reduced to amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.

Major Products:

Oxidation: Formation of diketones.

Reduction: Formation of amines.

Substitution: Formation of various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Chemistry: p-Cymene-9,10-diol, dicarbamate is used as a ligand in coordination chemistry, particularly with transition metals like ruthenium and osmium . These complexes have applications in catalysis and materials science.

Biology and Medicine: The compound has shown potential in biological applications, including its use as an anticancer agent. p-Cymene metallo-derivatives have demonstrated significant anticancer activity in various test systems .

Industry: In the industrial sector, p-cymene-9,10-diol, dicarbamate is used as a sustainable solvent in polymer synthesis. It has been found to be highly compatible with direct arylation polymerization, offering an eco-friendly alternative to conventional solvents .

Mecanismo De Acción

The mechanism of action of p-cymene-9,10-diol, dicarbamate involves its interaction with molecular targets and pathways. In the case of its anticancer activity, the compound forms complexes with transition metals, which can induce apoptosis in cancer cells by disrupting cellular processes . The exact molecular targets and pathways involved in these effects are still under investigation.

Comparación Con Compuestos Similares

Mechanistic and Thermodynamic Comparisons

DNA Binding Affinity

- BP-9,10-diol : Exhibits high DNA association constants (Table I, ) due to planar aromatic structure, facilitating intercalation .

- Carot-4-en-9,10-diol: No direct DNA binding reported; acts via quorum sensing disruption .

- p-Cymene-9,10-diol, Dicarbamate: Unlikely to intercalate DNA due to non-planar structure but may interact with proteins via carbamate groups.

Environmental and Industrial Relevance

- Carot-4-en-9,10-diol : Eco-friendly biocontrol agent with minimal ecological disruption .

- CO2-Based Dicarbamates (e.g., in ): Used in high-performance polymers (e.g., polyurethane-co-amide) for enhanced mechanical strength . This suggests carbamates in p-Cymene-9,10-diol, dicarbamate could be leveraged in material science if functionalized appropriately.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.